phosphates aryles
Aryl phosphates are a class of organic compounds that contain a phosphorus atom bonded to one or more aromatic ring systems, typically through a carbon atom. These compounds find applications in various industries due to their unique chemical properties and reactivity.
Structurally, aryl phosphates can be linear, branched, or cyclic, depending on the arrangement of the aromatic groups around the central phosphorous atom. They are often used as organophosphorus intermediates for synthesizing other important chemicals, such as herbicides, pesticides, flame retardants, and pharmaceuticals.
In the field of agriculture, aryl phosphates serve as precursors to highly effective herbicides due to their ability to inhibit key enzymes involved in plant growth. In the pharmaceutical industry, they are valuable intermediates for producing drugs that target specific biological pathways. Additionally, these compounds play a crucial role in flame retardant formulations where their inherent properties help prevent or delay combustion.
Overall, aryl phosphates demonstrate versatile applications across multiple sectors, making them indispensable tools in modern chemical synthesis and product development.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate | 35193-63-6 | C20H13O4P |
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Bis(2-isopropylphenyl) Phenyl Phosphate | 69500-29-4 | C24H27O4P |
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3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate | 1391053-90-9 | C24H27O4P |
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o,m,p-Isopropylphenyl Phenyl Phosphate Mixture (1:1:1) | 68782-95-6 | C15H17O4P |
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4-Nitrophenyl Phosphate bis(Tris) Salt | 68189-42-4 | C14H28N3O12P |
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Nonylphenyl diphenyl phosphate | 64532-97-4 | C27H33O4P |
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1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester) | 154201-83-9 | C8H7ClNO4P |
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2-ethoxy-2H-1,3,2λ?-benzodioxaphosphol-2-one | 10508-76-6 | C8H9O4P |
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Sodium Phenyl Phosphate Dibasic Dihydrate | 66778-08-3 | C6H9Na2O6P |
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2,4-Bis(1-methylethyl)phenyl Diphenyl Ester Phosphoric Acid | 96107-55-0 | C24H27O4P |
Littérature connexe
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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